molecular formula C9H10N2O2 B2596740 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester CAS No. 2260936-58-9

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester

Cat. No.: B2596740
CAS No.: 2260936-58-9
M. Wt: 178.191
InChI Key: GFYYDBHRTGUWRJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethynyl-substituted pyrazole derivative. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions[][4].

Major Products Formed

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with ongoing research into its mechanism of action and therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site and enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carboxylic acid, 5-ethynyl-1-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both ethynyl and ethyl ester groups allows for diverse chemical modifications and applications in various research fields .

Properties

IUPAC Name

ethyl 5-ethynyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYYDBHRTGUWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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